6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position distinguishes this compound from other tetrahydroisoquinolines. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated benzylamines and aldehydes, followed by cyclization reactions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or selenium dioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
- Oxidation products include quinoline derivatives.
- Reduction products include fully saturated tetrahydroisoquinoline derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for neurodegenerative diseases and other therapeutic areas.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .
Comparison with Similar Compounds
- 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
- 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline
- Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Comparison: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGKEKGGSRYFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.